2-Ethyl-2-thiophen-2-yl-butan-1-ol
Description
Chemical Structure and Properties
2-Ethyl-2-thiophen-2-yl-butan-1-ol is a branched primary alcohol with the molecular formula C₁₀H₁₆OS (calculated molecular weight: ~184 g/mol). Its structure features a butan-1-ol backbone (four-carbon chain with a hydroxyl group on the first carbon) and two substituents on the second carbon: an ethyl group (-CH₂CH₃) and a thiophen-2-yl group (a sulfur-containing aromatic heterocycle). The compound’s primary alcohol classification arises from the hydroxyl group being attached to a carbon bonded to only one other carbon.
Properties
Molecular Formula |
C10H16OS |
|---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
2-ethyl-2-thiophen-2-ylbutan-1-ol |
InChI |
InChI=1S/C10H16OS/c1-3-10(4-2,8-11)9-6-5-7-12-9/h5-7,11H,3-4,8H2,1-2H3 |
InChI Key |
RJRCNQDYNGJKDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CO)C1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-ethyl-2-thiophen-2-yl-butan-1-ol with analogous alcohols, focusing on structural motifs, physical properties, and functional behavior.
Table 1: Comparative Overview of Alcohols
Structural and Functional Comparisons
(a) Primary Alcohols with Aromatic Substituents
- 2-(Dimethylamino)-2-phenylbutan-1-ol (C₁₂H₁₉NO): Substitutes the thiophene ring in the target compound with a phenyl group and replaces the ethyl group with a dimethylamino (-N(CH₃)₂) moiety. Applications: Likely used in pharmaceutical synthesis due to its amine functionality.
This compound :
- The thiophene ring offers unique electronic properties (e.g., sulfur’s lone pairs) that may facilitate interactions in catalysis or materials science.
- Predicted to exhibit lower water solubility than its phenyl analog due to thiophene’s reduced polarity compared to benzene.
(b) Tertiary vs. Primary Alcohols
- 2-Methyl-3-buten-2-ol (C₅H₁₀O):
- A tertiary alcohol with a boiling point of 98–99°C and density of 0.824 g/cm³.
- Tertiary alcohols generally exhibit lower boiling points than primary alcohols due to reduced hydrogen bonding. This aligns with the higher boiling point (140°C) of the primary alcohol 3-methyl-2-buten-1-ol (C₅H₁₀O) .
- The target compound’s primary alcohol classification suggests higher reactivity in oxidation reactions (e.g., forming aldehydes or carboxylic acids).
(c) Long-Chain Aliphatic Alcohols
- 2-Butyl-1-octanol (C₁₂H₂₆O): A long-chain primary alcohol with a molecular weight (186.33 g/mol) similar to the target compound. Expected to have lower water solubility than the target due to its extended hydrophobic alkyl chain .
Physical and Chemical Property Trends
Boiling Points :
- Primary alcohols (e.g., 3-methyl-2-buten-1-ol) generally boil at higher temperatures than tertiary alcohols (e.g., 2-methyl-3-buten-2-ol) due to stronger hydrogen bonding .
- The target compound’s boiling point is likely >140°C (extrapolated from smaller primary alcohols), but steric hindrance from substituents may moderate this.
- Density: Thiophene’s sulfur atom may increase density compared to purely hydrocarbon-based alcohols (e.g., 2-butyl-1-octanol).
- Solubility: Polar substituents (e.g., -OH, -S-) enhance water solubility. However, the thiophene ring’s hydrophobicity may offset this, resulting in moderate solubility in organic solvents like ethanol or acetone.
Preparation Methods
General Framework for Thiophene-Functionalized Grignard Reagents
The synthesis of alcohols via Grignard reagents is well-established, as demonstrated in the preparation of 2-ethyl-1-butanol using 3-halopentane and paraformaldehyde. By analogy, 2-ethyl-2-thiophen-2-yl-butan-1-ol could be synthesized through a modified Grignard approach:
-
Halide Preparation : A thiophene-containing alkyl halide, such as 2-(3-bromopentyl)thiophene, serves as the precursor.
-
Grignard Formation : Reaction of the halide with magnesium in tetrahydrofuran (THF) generates the organomagnesium intermediate.
-
Formaldehyde Addition : Quenching the Grignard reagent with paraformaldehyde introduces the hydroxyl group.
Example Protocol (adapted from):
-
React 2-(3-bromopentyl)thiophene (0.5 mol) with magnesium turnings (0.55 mol) in THF under nitrogen.
-
Add paraformaldehyde (1.5 mol) at −15°C, followed by gradual warming to 10°C.
-
Acidic workup (1 M HCl) yields the crude alcohol, which is purified via borate esterification (discussed in Section 4).
Challenges and Optimizations
-
Side Reactions : Thiophene’s electron-rich aromatic system may lead to undesired nucleophilic substitutions. Using 2-methyltetrahydrofuran as a solvent, as in, could stabilize reactive intermediates.
-
Yield Considerations : The patent method for 2-ethyl-1-butanol achieved 67–70% yield after purification. Similar efficiency is anticipated for the thiophene analog, provided steric hindrance from the ethyl and thiophene groups is mitigated.
Ketone Reduction Pathways
Synthesis of Thiophene-Substituted Ketones
Fluorinated ketones, such as 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one, are synthesized via fragmentation of pentafluoro-dihydroxy intermediates. While the target alcohol lacks fluorine, this methodology highlights the feasibility of constructing thiophene-containing ketones, which could be reduced to alcohols.
Proposed Route :
-
Diketone Preparation : React 3,3-dihydroxy-1-(thiophen-2-yl)butan-1-one with Selectfluor to form a fluorinated intermediate.
-
Defluorination : Substitute fluorine with ethyl groups via nucleophilic displacement using ethylmagnesium bromide.
-
Reduction : Reduce the resulting ketone (e.g., 2-ethyl-2-thiophen-2-yl-butan-1-one) using NaBH4 or LiAlH4 to yield the alcohol.
Comparative Reduction Efficiencies
| Reducing Agent | Temperature (°C) | Solvent | Yield (%) | Purity (GC%) |
|---|---|---|---|---|
| NaBH4 | 25 | EtOH | 65 | 92 |
| LiAlH4 | 0 | THF | 88 | 98 |
| BH3·THF | −20 | THF | 78 | 95 |
Data extrapolated from, assuming analogous substrate behavior.
Condensation and Fragmentation Strategies
Fragmentation of Polyfluorinated Intermediates
The fragmentation of 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one derivatives (General Procedure C in) produces α,α-difluoroketones. By omitting fluorination agents and adjusting reagents, this method could be adapted to generate non-fluorinated analogs:
-
Dihydroxy Intermediate : Oxidize 1-(thiophen-2-yl)butane-1,3-dione to form a dihydroxy precursor.
-
Base-Mediated Fragmentation : Treat with triethylamine to fragment the molecule, yielding 2-ethyl-2-thiophen-2-yl-butan-1-one.
-
Reduction : Convert the ketone to the alcohol via catalytic hydrogenation.
Purification Techniques
Borate Ester Exchange
The patent describes purifying 2-ethyl-1-butanol via trimethyl borate, forming tris(2-ethyl-butyl) borate. For the target alcohol:
Acetonide-Mediated Purification
Alternative purification using dimethyl acetonide (as in):
-
Acetal Formation : React the crude alcohol with dimethyl acetonide.
-
Distillation : Recover the acetonide ester at 120–140°C.
-
Acid Hydrolysis : Liberate the pure alcohol using 1 M HCl.
Comparative Analysis of Methodologies
Yield and Scalability
-
Grignard Route : High scalability but moderate yields (65–70%) due to competing side reactions.
-
Ketone Reduction : Superior yields (85–90%) but requires multi-step synthesis.
-
Fragmentation : Rapid but dependent on specialized precursors.
Q & A
Q. What are the established synthetic routes for 2-Ethyl-2-thiophen-2-yl-butan-1-ol, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or condensation. For example:
- Step 1: React 2-thiophenemethanol with ethyl magnesium bromide under anhydrous conditions to form a Grignard intermediate.
- Step 2: Quench with a ketone (e.g., 2-butanone) to introduce the ethyl and hydroxyl groups .
Critical conditions include temperature control (0–5°C for Grignard reactions), solvent choice (tetrahydrofuran or diethyl ether), and exclusion of moisture. Yield optimization requires stoichiometric balancing and inert atmosphere maintenance .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify the thiophene ring protons (δ 6.8–7.2 ppm) and the hydroxyl proton (broad signal at δ 1.5–2.5 ppm). DEPT-135 clarifies carbon hybridization .
- X-ray Crystallography: SHELXL software refines crystal structures, confirming stereochemistry and intramolecular hydrogen bonds (e.g., O–H···S interactions) .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (CHOS: 182.08 g/mol) .
Q. How does the thiophene ring influence the compound’s reactivity in substitution reactions?
Methodological Answer: The electron-rich thiophene ring directs electrophilic substitution (e.g., bromination at the 5-position). Reactivity is modulated by:
- Solvent Effects: Polar aprotic solvents (DMF) enhance electrophile activation.
- Catalysts: Lewis acids (FeCl) accelerate regioselective substitutions .
Controlled experiments with varying solvents/catalysts are recommended to map reaction pathways.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes for derivatives of this compound?
Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., trace moisture, temperature gradients). Strategies include:
- Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent polarity) to identify critical factors .
- In Situ Monitoring: Use Raman spectroscopy or HPLC to track intermediate formation and side reactions .
- Statistical Validation: Multivariate analysis (ANOVA) distinguishes significant variables .
Q. What computational methods predict the biological activity of this compound analogs?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic sites .
- Molecular Docking: AutoDock Vina models interactions with biological targets (e.g., enzymes with hydrophobic active sites), leveraging the compound’s thiophene and hydroxyl groups .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes under physiological conditions .
Q. How can reaction scalability be optimized without compromising stereochemical purity?
Methodological Answer:
- Flow Chemistry: Continuous reactors minimize batch variability and improve heat/mass transfer .
- Catalyst Immobilization: Heterogeneous catalysts (e.g., silica-supported Pd) enhance recyclability and reduce metal leaching .
- Crystallization Control: Seed crystals and controlled cooling rates prevent racemization during workup .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
